Piperacillin/tazobactam

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

An antibiotic combination product of piperacillin and tazobactam, a penicillanic acid derivative with enhanced beta-lactamase inhibitory activity, that is used for the intravenous treatment of intra-abdominal, pelvic, and skin infections and for community-acquired pneumonia of moderate severity. It is also used for the treatment of PSEUDOMONAS AERUGINOSA INFECTIONS.

科学研究应用

Nosocomial Infections

Piperacillin/tazobactam is frequently used in combination with aminoglycosides for treating severe nosocomial infections. Studies indicate that this combination is effective against multi-drug resistant organisms, particularly in intensive care settings. For instance, it has shown superior outcomes compared to other regimens like ticarcillin/clavulanic acid for community-acquired pneumonia .

Intra-abdominal and Urinary Tract Infections

Clinical trials demonstrate that this compound yields higher clinical and bacteriological response rates compared to imipenem/cilastatin in intra-abdominal infections . It is also recommended as first-line therapy for complicated urinary tract infections due to its broad-spectrum activity.

Safety Profile

The safety profile of this compound has been extensively studied. It is generally well tolerated, with common adverse effects including gastrointestinal disturbances (e.g., diarrhea) and skin reactions . Serious adverse events such as Clostridioides difficile infections and allergic reactions can occur but are relatively rare.

Case Study: Eosinophilia and Fever Induced by this compound

A notable case involved a 22-year-old male who developed fever and eosinophilia after 17 days of treatment with this compound for Staphylococcus aureus pneumonia. Upon discontinuation of the drug, his symptoms resolved within 24 hours, highlighting the importance of monitoring for potential adverse effects during prolonged therapy .

Case Study: Acute Kidney Injury Risk

Another study reported that concomitant use of this compound with vancomycin increased the risk of acute kidney injury in patients. This finding underscores the need for careful monitoring when using these drugs together, especially in vulnerable populations .

Data Summary Table

| Infection Type | Efficacy Rate (%) | Common Adverse Effects |

|---|---|---|

| Nosocomial Infections | >70 | Diarrhea, rash |

| Intra-abdominal Infections | >80 | Skin reactions |

| Respiratory Tract Infections | 75-85 | Nausea, headache |

| Febrile Neutropenia | >90 | Allergic reactions |

This table summarizes the efficacy rates associated with different infection types treated by this compound and highlights common adverse effects reported across various studies.

化学反应分析

Structural Basis for Reactivity

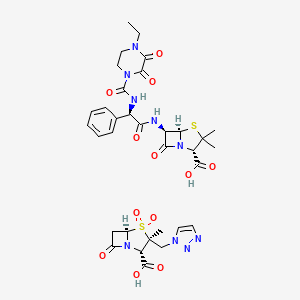

Piperacillin contains a β-lactam ring fused to a thiazolidine ring, while tazobactam features a penicillanic acid sulfone core with a triazolylmethyl group . These structural elements drive their distinct interactions with bacterial enzymes:

| Component | Core Structure | Reactive Sites |

|---|---|---|

| Piperacillin | 6-aminopenicillanic acid derivative | β-lactam ring, 4-ethyl-2,3-dioxopiperazine |

| Tazobactam | Penicillanic acid sulfone | β-lactam ring, triazolylmethyl group |

Piperacillin’s β-lactam ring undergoes hydrolysis by bacterial penicillin-binding proteins (PBPs), enabling covalent binding to inhibit cell wall synthesis . Tazobactam’s sulfone group enhances its affinity for β-lactamases, facilitating irreversible inhibition .

β-Lactamase Inhibition Mechanism

Tazobactam acts as a "suicide inhibitor" through covalent modification of β-lactamases:

Key Reaction Steps

-

Enzyme Acylation :

Tazobactam+β lactamase→Acyl enzyme intermediateThe β-lactam ring opens, forming a stable ester bond with the enzyme’s active-site serine .

-

Irreversible Inactivation :

Subsequent rearrangement of the triazolylmethyl side chain creates a stabilized complex, preventing substrate hydrolysis .

| Enzyme Class | Inhibition Efficiency (%) | Specificity |

|---|---|---|

| TEM-1 | >95 | Plasmid-mediated |

| SHV-1 | 90 | Chromosomal |

| OXA-1 | 75 | Extended-spectrum |

Piperacillin

-

Primary Pathway :

Hydrolysis of the β-lactam ring by bacterial PBPs generates a penicilloic acid derivative, enabling bactericidal activity . -

Minor Pathway :

Hepatic metabolism produces a desethyl metabolite (≤5% activity), involving oxidative N-dealkylation .

Tazobactam

-

Hydrolysis :

TazobactamHydrolysisM1 metabolite inactiveCleavage of the β-lactam ring occurs systemically, with 80% excreted unchanged renally .

| Parameter | Piperacillin | Tazobactam |

|---|---|---|

| Half-life (hr) | 0.7–1.2 | 0.7–1.2 |

| Renal Excretion | 68% | 80% |

| Protein Binding | 16% | 30% |

Stability Under Physiological Conditions

属性

分子式 |

C33H39N9O12S2 |

|---|---|

分子量 |

817.9 g/mol |

IUPAC 名称 |

(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(2S,3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C23H27N5O7S.C10H12N4O5S/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28;1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34);2-3,7-8H,4-5H2,1H3,(H,16,17)/t13-,14-,15+,20-;7-,8+,10+/m11/s1 |

InChI 键 |

LITBAYYWXZOHAW-XDZRHBBOSA-N |

手性 SMILES |

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3 |

规范 SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3 |

同义词 |

piperacillin - tazobactam Piperacillin Tazobactam Piperacillin Tazobactam Combination Product piperacillin, tazobactam drug combination piperacillin-tazobactam combination product pipercillin sodium - tazobactam sodium Pipercillin Sodium Tazobactam Sodium Pipercillin Sodium, Tazobactam Sodium Drug Combination Tazobactam, Piperacillin - Tazocel tazocillin Tazocin Zosyn |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。